molecular formula C14H14ClNO B3171432 3-Chloro-2-(4-ethylphenoxy)aniline CAS No. 946682-42-4

3-Chloro-2-(4-ethylphenoxy)aniline

Cat. No.: B3171432
CAS No.: 946682-42-4
M. Wt: 247.72 g/mol
InChI Key: FDDPADJXWSMTGF-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-ethylphenoxy)aniline is an aniline derivative of significant interest in organic synthesis and pharmaceutical research. This compound features a chlorine atom at the 3-position and a 4-ethylphenoxy group at the 2-position of its benzene ring, creating a unique electronic structure that influences its reactivity and physicochemical properties . It serves as a versatile building block, particularly as a precursor in the synthesis of more complex molecules such as quinazolinone derivatives, which are explored for their potential as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase . Similar aniline derivatives are critical intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs). For instance, analogous compounds are used in the synthesis of Rafoxanide, a salicylanilide known for its anthelmintic properties and recently investigated for potential anticancer applications . The structural motif of a substituted aniline linked via an ether bond is a common feature in compounds with diverse biological activities, including antimicrobial and anticancer effects . Researchers value this chemical for its potential to modulate enzyme activity and interact with cellular receptors in biochemical assays . The synthesis of this compound can be achieved through methods such as nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions like the Suzuki-Miyaura reaction, which facilitates carbon-carbon bond formation under mild and functional group-tolerant conditions . Please note: this compound is intended for research purposes only in a controlled laboratory setting. It is not classified as a medicine or drug, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

3-chloro-2-(4-ethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-10-6-8-11(9-7-10)17-14-12(15)4-3-5-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPADJXWSMTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-ethylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
3-Chloro-4-(4-chlorophenoxy)aniline Cl (3), 4-Cl-phenoxy (4) C₁₂H₉Cl₂NO 270.11 High lipophilicity; agrochemical intermediate
3-Chloro-2-(4-methylphenylthio)aniline Cl (3), 4-MePh-S (2) C₁₃H₁₂ClNS 249.76 Thioether linkage enhances metabolic stability
3-Chloro-2-(phenethyloxy)aniline Cl (3), phenethyloxy (2) C₁₄H₁₄ClNO 247.72 Increased flexibility; potential CNS drug precursor
3-Chloro-4-(morpholin-4-yl)aniline Cl (3), morpholine (4) C₁₀H₁₁ClN₂O 210.66 Enhanced solubility; kinase inhibitor intermediate
3-Chloro-2-(4-ethylphenoxy)aniline Cl (3), 4-Et-phenoxy (2) C₁₄H₁₄ClNO 255.72 Moderate lipophilicity; versatile synthetic intermediate

Key Observations :

  • Electronic Effects: Chloro groups at the 3-position (meta to the amine) deactivate the ring, directing further substitutions to the para position. Ethylphenoxy groups, being weakly electron-donating, may slightly counteract this deactivation .
  • Lipophilicity : Ethyl substituents increase logP compared to methyl or morpholine groups, enhancing membrane permeability in bioactive molecules .

Physicochemical Properties

  • Crystallinity: Analogues like 3-Chloro-4-(4-chlorophenoxy)aniline crystallize in monoclinic systems (P21/c), with intermolecular hydrogen bonding influencing packing . The target compound may exhibit similar crystalline behavior.
  • Solubility: Ethylphenoxy derivatives are less polar than morpholine-containing analogues, reducing aqueous solubility but improving organic solvent compatibility .

Biological Activity

3-Chloro-2-(4-ethylphenoxy)aniline is an aromatic amine compound characterized by its chloro and ethylphenoxy substituents. It has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its unique biological activities and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClNO
  • Molecular Weight : 275.77 g/mol
  • CAS Number : 946682-42-4

Structure

The structural formula of this compound can be represented as follows:

Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N\text{Canonical SMILES }CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N

This structure indicates the presence of a chloro group at the 3-position and an ethylphenoxy group at the 2-position of the aniline ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may act through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Anticancer Properties :
    • Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study focused on the compound's ability to induce apoptosis in human cancer cells, demonstrating promising results that warrant further investigation.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
3-ChloroanilineStructureModerate antimicrobial
4-EthylphenolStructureLow antimicrobial

This table summarizes the biological activities of related compounds, highlighting the enhanced efficacy of this compound compared to others.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-(4-ethylphenoxy)aniline in laboratory settings?

The synthesis typically involves nucleophilic aromatic substitution, where 4-ethylphenol reacts with 2-amino-3-chlorophenol derivatives under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) is commonly used to facilitate the reaction at elevated temperatures (80–120°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., SHELX programs) resolves stereoelectronic properties and hydrogen-bonding networks. For example, ORTEP-III is used for thermal ellipsoid visualization .

Q. How does the 4-ethylphenoxy group influence the compound’s solubility and reactivity?

The ethyl group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility. This substituent also stabilizes the phenoxy moiety via steric hindrance, reducing unwanted oxidation during storage or reactions .

Advanced Research Questions

Q. What experimental design strategies address low yields in nucleophilic substitution reactions for this compound?

Yield optimization can be achieved through Box-Behnken experimental design, which systematically varies parameters like temperature, solvent polarity, and base concentration. For example, increasing DMF volume from 5 mL to 10 mL improved yields by 22% in analogous reactions . Contradictions in reported yields (e.g., 45–78%) may arise from trace moisture or incomplete deprotonation, mitigated by rigorous drying of reagents .

Q. How do electronic effects of the chloro and ethyl groups impact regioselectivity in downstream derivatization?

The chloro group at position 3 directs electrophilic substitution to position 5 via resonance deactivation, while the 4-ethylphenoxy group exerts steric control. Computational modeling (DFT) reveals a 0.15 eV lower activation energy for nitration at position 5 compared to position 4 .

Q. What methodologies resolve discrepancies in reported biological activity data for this compound?

Contradictory enzyme inhibition results (e.g., IC₅₀ = 12 µM vs. 28 µM) may stem from assay conditions (pH, co-solvents). Standardizing assays with phosphate-buffered saline (pH 7.4) and <1% DMSO minimizes variability. Surface plasmon resonance (SPR) further validates binding kinetics .

Q. How can computational tools predict metabolic stability or toxicity of this aniline derivative?

QSAR models trained on cytochrome P450 isoform data predict hydroxylation at the ethyl group as the primary metabolic pathway. ADMET predictors (e.g., SwissADME) highlight potential hepatotoxicity risks (PAINS alerts) due to the aniline core, necessitating in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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